
1-Methyl-1-(4-nitrobenzyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(4-nitrobenzyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organocatalysis, and material science. This compound features a guanidine core substituted with a methyl group and a 4-nitrobenzyl group, making it a valuable scaffold for further chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-1-(4-nitrobenzyl)guanidine can be synthesized through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines. The process begins with the α-addition of N-chlorophthalimide to isocyanide, forming an imidoyl chloride intermediate. This intermediate then undergoes nucleophilic attack by an amine, resulting in the formation of the desired guanidine product . This method offers high yields and mild reaction conditions, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentrations can further improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-(4-nitrobenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The guanidine core can be reduced to form different derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 1-Methyl-1-(4-aminobenzyl)guanidine.
Reduction: The major products include various reduced guanidine derivatives.
Substitution: The major products depend on the nucleophile used, resulting in different substituted guanidine compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(4-nitrobenzyl)guanidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(4-nitrobenzyl)guanidine involves its interaction with specific molecular targets. For example, as an inhibitor of the main protease (Mpro) of SARS-CoV-2, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting viral replication . The guanidine group plays a crucial role in forming hydrogen bonds and other interactions with the target protein, enhancing its inhibitory effect.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-(4-nitrobenzyl)guanidine can be compared with other guanidine derivatives such as:
1-Methyl-1-(4-aminobenzyl)guanidine: Similar structure but with an amino group instead of a nitro group.
1-Methyl-1-(4-chlorobenzyl)guanidine: Similar structure but with a chloro group instead of a nitro group.
1-Methyl-1-(4-methylbenzyl)guanidine: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H12N4O2 |
|---|---|
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
1-methyl-1-[(4-nitrophenyl)methyl]guanidine |
InChI |
InChI=1S/C9H12N4O2/c1-12(9(10)11)6-7-2-4-8(5-3-7)13(14)15/h2-5H,6H2,1H3,(H3,10,11) |
InChI-Schlüssel |
FTIZIRTUHSQZKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


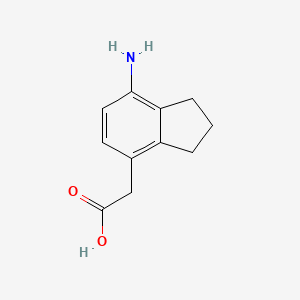
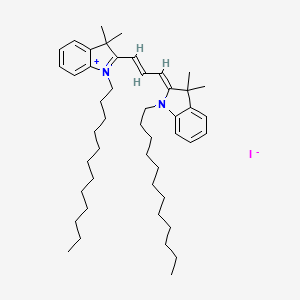
![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
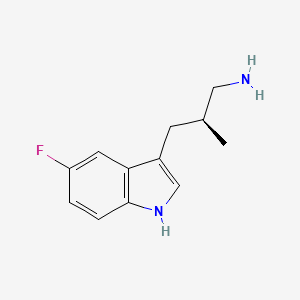
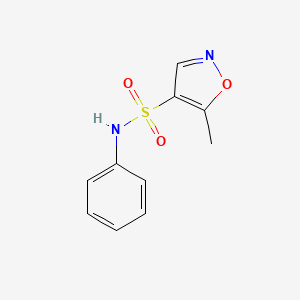
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
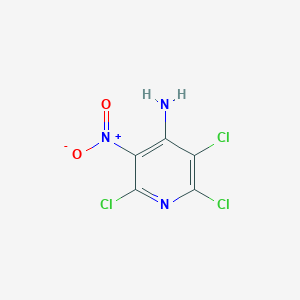
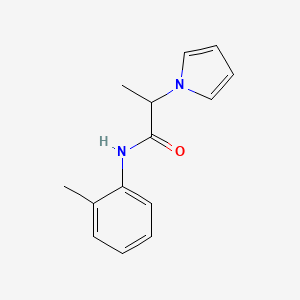
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862246.png)
![N-[(2,5-dichloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B12862250.png)
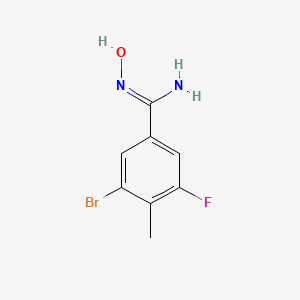
![4,4,4-Trifluoro-2-({[4-methyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-1-(2-thienyl)butane-1,3-dione](/img/structure/B12862258.png)
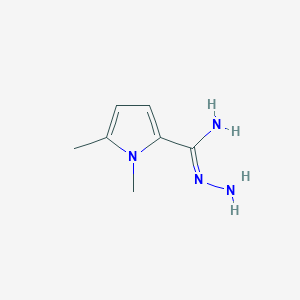
![1'-(5-(5-chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B12862265.png)
